Bucharaine

Vue d'ensemble

Description

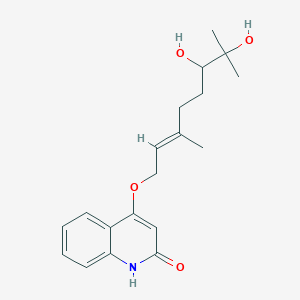

Bucharaine is a naturally occurring alkaloid isolated from the plant Haplophyllum bucharicum. It has the chemical structure 4-(6’-hydroxy-5’-hydroxyisopropylhept-3’-enloxy)quinol-2-one

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bucharaine can be synthesized through several chemical reactions. One method involves the reaction of quinoline derivatives with specific reagents to form the desired compound. For instance, a mixture of this compound and acetyl chloride can be left for several days to yield the acetylated product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the plant Haplophyllum bucharicum. The plant material is processed to isolate the alkaloids, which are then purified to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Bucharaine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of this compound with periodic acid results in the formation of aldehydes and gem-diols .

Common Reagents and Conditions:

Substitution: this compound can react with methyl iodide in methanol to form methylated derivatives.

Major Products:

Applications De Recherche Scientifique

Bucharaine has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.

Biology: this compound’s unique structure makes it a subject of study for understanding alkaloid biosynthesis.

Mécanisme D'action

Bucharaine is compared with other quinoline derivatives such as skimmianine, folifine, and haplopine. These compounds share similar structural features but differ in their specific functional groups and chemical properties . This compound’s unique structure, with its hydroxyisopropylheptenyl side chain, distinguishes it from these related compounds .

Comparaison Avec Des Composés Similaires

- Skimmianine

- Folifine

- Haplopine

Bucharaine’s distinct chemical structure and properties make it a valuable compound for various scientific and industrial applications.

Activité Biologique

Bucharaine, a monoterpenoid quinoline alkaloid primarily isolated from the plant Haplophyllum bucharicum, has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound's unique molecular structure features a quinoline backbone with hydroxyl and isopropyl groups, which enhance its reactivity and interaction with biological systems. The compound can be synthesized through various methods, including the reaction of quinoline derivatives with specific reagents, such as 4-hydroxy-2-quinolone and geranyl chloride.

Research suggests that this compound exerts its biological effects through several mechanisms:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing inflammation-related conditions. It is hypothesized that these effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antioxidant Activity

A study demonstrated that this compound significantly scavenged free radicals in vitro. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a notable ability to neutralize free radicals, comparable to established antioxidants.

Anti-inflammatory Activity

In another investigation, this compound was tested for its anti-inflammatory properties in a murine model of inflammation. The results showed a significant reduction in edema and inflammatory markers in treated animals compared to controls. Specifically, the levels of TNF-α and IL-6 were notably decreased following treatment with this compound.

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15.5 |

| HepG2 | 12.3 |

| JURKAT | 3.6 |

These findings suggest that this compound may possess therapeutic potential as an anticancer agent.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Antimicrobial Properties : Research indicates that extracts containing this compound show significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be below 1 mg/mL for several tested strains .

- Neuroprotective Effects : In neuroprotective studies, this compound demonstrated the ability to reduce oxidative stress-induced neuronal damage in cell cultures exposed to neurotoxic agents. This effect was attributed to its antioxidant properties and modulation of neurotrophic signaling pathways .

Propriétés

IUPAC Name |

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWIOAMUZKICDN-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416758 | |

| Record name | Bucharaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21059-47-2 | |

| Record name | Bucharaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21059-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucharaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of bucharaine and where is it found?

A1: this compound is a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum. [, , ] While its full structure elucidation is detailed in the literature [], its molecular formula is C20H23NO3. []

Q2: Can you describe a method for synthesizing this compound?

A2: One synthetic route to this compound involves reacting 4-hydroxy-2-quinolone with geranyl chloride. [] This reaction yields several products, including a geranyl ether intermediate. This intermediate can be selectively hydroxylated and mono-epoxidized to obtain this compound. []

Q3: Has the Claisen rearrangement been studied in the context of this compound?

A3: Yes, the Claisen rearrangement of both this compound and its acetonide derivative has been studied. [] Additionally, mass spectrometry studies have observed Claisen rearrangements occurring with alkoxyquinol-2-ones, which are structurally related to this compound. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.